molecular formula C17H14O5 B2825252 3-(4-hydroxyphenyl)-5,7-dimethoxy-4H-chromen-4-one CAS No. 69127-80-6

3-(4-hydroxyphenyl)-5,7-dimethoxy-4H-chromen-4-one

Cat. No.: B2825252
CAS No.: 69127-80-6
M. Wt: 298.294
InChI Key: YZBVKMUAJDLNMZ-UHFFFAOYSA-N
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Description

3-(4-hydroxyphenyl)-5,7-dimethoxy-4H-chromen-4-one is a chemical compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is characterized by its chromen-4-one core structure, which is substituted with hydroxy and methoxy groups, contributing to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-hydroxyphenyl)-5,7-dimethoxy-4H-chromen-4-one typically involves the condensation of appropriate phenolic and methoxy-substituted benzaldehydes with chromone derivatives. One common method includes the use of a base-catalyzed aldol condensation reaction, followed by cyclization to form the chromen-4-one core. The reaction conditions often involve the use of solvents like ethanol or methanol and bases such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-hydroxyphenyl)-5,7-dimethoxy-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones.

    Reduction: The chromen-4-one core can be reduced to dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrochromen-4-one derivatives.

    Substitution: Halogenated flavonoids.

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing more complex flavonoid derivatives.

    Biology: Investigated for its antioxidant properties, which help in scavenging free radicals.

    Medicine: Explored for its anticancer activity, particularly in inhibiting the proliferation of cancer cells.

    Industry: Utilized in the development of natural dyes and pigments due to its chromophoric properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-hydroxyphenyl)propanoic acid
  • 4-hydroxycoumarin
  • 3-(4-hydroxyphenyl)propionitrile

Uniqueness

Compared to similar compounds, 3-(4-hydroxyphenyl)-5,7-dimethoxy-4H-chromen-4-one stands out due to its dual methoxy substitution, which enhances its lipophilicity and bioavailability. This structural feature also contributes to its potent biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-(4-hydroxyphenyl)-5,7-dimethoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-20-12-7-14(21-2)16-15(8-12)22-9-13(17(16)19)10-3-5-11(18)6-4-10/h3-9,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBVKMUAJDLNMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=O)C(=CO2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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